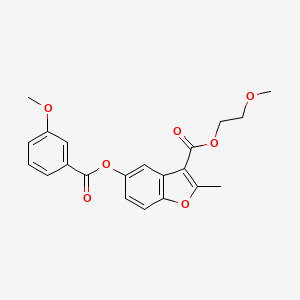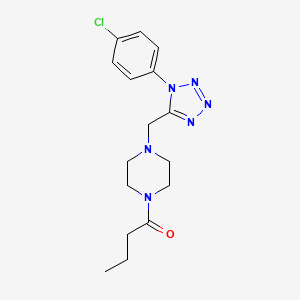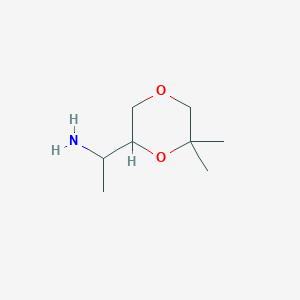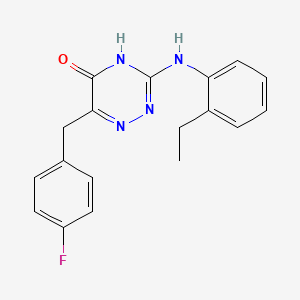![molecular formula C7H7F3N2O B2512970 (2E)-2-[(二甲基氨基)亚甲基]-4,4,4-三氟-3-氧代丁腈 CAS No. 1037593-80-8](/img/structure/B2512970.png)
(2E)-2-[(二甲基氨基)亚甲基]-4,4,4-三氟-3-氧代丁腈
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E)-2-[(dimethylamino)methylidene]-4,4,4-trifluoro-3-oxobutanenitrile is a synthetic organic compound characterized by its unique structure, which includes a trifluoromethyl group, a nitrile group, and a dimethylamino group
科学研究应用
Chemistry
In chemistry, (2E)-2-[(dimethylamino)methylidene]-4,4,4-trifluoro-3-oxobutanenitrile is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets are of interest for drug discovery and development.
Medicine
In medicine, the compound is explored for its potential therapeutic applications. Its ability to interact with specific enzymes and receptors makes it a candidate for the development of new pharmaceuticals.
Industry
In the industrial sector, (2E)-2-[(dimethylamino)methylidene]-4,4,4-trifluoro-3-oxobutanenitrile is used in the production of specialty chemicals and materials. Its unique properties are leveraged in the development of advanced materials with specific functionalities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[(dimethylamino)methylidene]-4,4,4-trifluoro-3-oxobutanenitrile typically involves the reaction of a trifluoromethyl ketone with a dimethylamine and a cyanide source under controlled conditions. One common method includes the use of trifluoroacetone, dimethylamine, and sodium cyanide in an organic solvent such as acetonitrile. The reaction is carried out at low temperatures to prevent side reactions and to ensure high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance the efficiency and scalability of the synthesis process. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
(2E)-2-[(dimethylamino)methylidene]-4,4,4-trifluoro-3-oxobutanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include amines, oxides, and substituted derivatives, depending on the specific reaction conditions and reagents used.
作用机制
The mechanism of action of (2E)-2-[(dimethylamino)methylidene]-4,4,4-trifluoro-3-oxobutanenitrile involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity to these targets, while the nitrile and dimethylamino groups contribute to its reactivity. The compound can modulate biological pathways by inhibiting or activating specific enzymes, leading to desired therapeutic effects.
相似化合物的比较
Similar Compounds
(2E)-2-[(dimethylamino)methylidene]-4,4,4-trifluoro-3-oxobutanenitrile: shares similarities with other trifluoromethyl ketones and nitriles, such as trifluoroacetone and cyanomethyl dimethylamine.
Trifluoroacetone: Similar in structure but lacks the nitrile and dimethylamino groups.
Cyanomethyl dimethylamine: Contains the nitrile and dimethylamino groups but lacks the trifluoromethyl group.
Uniqueness
The uniqueness of (2E)-2-[(dimethylamino)methylidene]-4,4,4-trifluoro-3-oxobutanenitrile lies in its combination of functional groups, which confer distinct chemical and biological properties
属性
IUPAC Name |
(2E)-2-(dimethylaminomethylidene)-4,4,4-trifluoro-3-oxobutanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2O/c1-12(2)4-5(3-11)6(13)7(8,9)10/h4H,1-2H3/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYIZWLYRTYESAI-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C#N)C(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C(\C#N)/C(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(4-Nitrophenyl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2512888.png)
![3-bromo-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-({[3-(trifluoromethyl)phenyl]sulfanyl}methyl)-1H-indole](/img/structure/B2512889.png)

![6-(2-chlorophenyl)-2-({3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2512891.png)

![N-(3-bromophenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2512895.png)
![ethyl 5-(3,3-diphenylpropanamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2512899.png)



![4-(propionylamino)-3-pyridin-2-yl-N-[4-(trifluoromethyl)benzyl]isothiazole-5-carboxamide](/img/structure/B2512907.png)


